molecular formula C22H19FN2O4S B11416922 3-(3,4-dimethoxyphenyl)-7-(3-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

3-(3,4-dimethoxyphenyl)-7-(3-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

Cat. No.: B11416922
M. Wt: 426.5 g/mol
InChI Key: LXKHYSDMVAHSMK-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-7-(3-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is a complex organic compound that belongs to the thiazolo[3,2-a]pyridine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, along with various functional groups such as methoxy, fluorophenyl, hydroxy, and carbonitrile

Preparation Methods

The synthesis of 3-(3,4-dimethoxyphenyl)-7-(3-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile can be achieved through multicomponent reactions. One common method involves the condensation of aromatic aldehydes, cyanothioacetamide, 1,3-dicarbonyl compounds, and other reagents under specific conditions. For example, a one-pot three-component reaction using ethanol as a solvent at room temperature can yield the desired product with high efficiency .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonitrile group can be reduced to primary amines.

    Substitution: The methoxy and fluorophenyl groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-7-(3-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other thiazolo[3,2-a]pyridine derivatives, such as:

Properties

Molecular Formula

C22H19FN2O4S

Molecular Weight

426.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-(3-fluorophenyl)-3-hydroxy-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

InChI

InChI=1S/C22H19FN2O4S/c1-28-18-7-6-14(9-19(18)29-2)22(27)12-30-21-17(11-24)16(10-20(26)25(21)22)13-4-3-5-15(23)8-13/h3-9,16,27H,10,12H2,1-2H3

InChI Key

LXKHYSDMVAHSMK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2(CSC3=C(C(CC(=O)N32)C4=CC(=CC=C4)F)C#N)O)OC

Origin of Product

United States

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